3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-1-thia-3-cyclopentylphenylacetic acid with 3-(dimethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride exhibits unique structural features that enhance its reactivity and specificity in chemical reactions. Its thia-cyclopentyl moiety provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102367-37-3 |
---|---|
Molecular Formula |
C17H26ClNO3S |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-6-11-20-21-17(19)16(15-9-12-22-13-15)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;1H |
InChI Key |
WYAWEJGFJWEBQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.